5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its anticancer activity by inducing apoptosis and inhibiting cell proliferation. Its serotonin receptor agonist activity may be attributed to its ability to bind to and activate serotonin receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole exhibits low toxicity and is well-tolerated in animal models. Its anticancer activity has been demonstrated in various cancer cell lines, including breast, lung, and colon cancer. Its serotonin receptor agonist activity may have potential therapeutic applications in the treatment of depression and anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole in lab experiments is its relatively simple synthesis method. It also exhibits low toxicity, making it a safer alternative to other potentially harmful compounds. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development as a therapeutic agent.
Future Directions
There are several future directions for the research and development of 5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the elucidation of its mechanism of action, which may lead to the discovery of new therapeutic targets. Additionally, further studies are needed to explore its potential applications in material science and organic electronics.
Scientific Research Applications
5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and as a selective serotonin receptor agonist. In material science, it has been used as a building block for the synthesis of novel polymers and as a dopant for organic electronic devices.
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-24-17-11-15(12-18(13-17)25-2)20-21-19(22-26-20)14-5-7-16(8-6-14)23-9-3-4-10-23/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFURYCOOCNAFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethoxyphenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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